N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)
Description
N,N'-(3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) is a symmetrical biphenyl-based compound featuring a central 3,3'-dimethoxy-substituted biphenyl core. Each terminus of the biphenyl is functionalized with a 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide group. This design confers rigidity due to the biphenyl scaffold while introducing hydrogen-bonding capabilities via the carboxamide moieties.
Properties
IUPAC Name |
N-[4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O8/c1-37-27-15-19(3-7-23(27)33-31(35)21-5-9-25-29(17-21)41-13-11-39-25)20-4-8-24(28(16-20)38-2)34-32(36)22-6-10-26-30(18-22)42-14-12-40-26/h3-10,15-18H,11-14H2,1-2H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDOBLXYQDCQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC)NC(=O)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) is a complex organic compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Chemical Formula: C30H26N4O8
Molecular Weight: 570.5 g/mol
IUPAC Name: N-[2-methoxy-4-[3-methoxy-4-[[2-(4-nitrophenyl)acetyl]amino]phenyl]phenyl]-2-(4-nitrophenyl)acetamide
InChI Key: LIFZZXUKJJXUIE-UHFFFAOYSA-N
This compound features a biphenyl core with multiple functional groups that enhance its reactivity and biological interactions.
Synthesis
The synthesis of N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) involves multi-step synthetic pathways that typically include the coupling of various aromatic amines and carboxylic acids. The presence of methoxy groups is crucial for modulating the electronic properties of the molecule, potentially influencing its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested:
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
Table 1: IC50 Values of N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)
| Cell Line | IC50 (nM) |
|---|---|
| MDA-MB-231 | 5.0 |
| HeLa | 10.0 |
| A549 | 180 |
| HT-29 | 3100 |
The compound demonstrated a strong inhibitory effect on MDA-MB-231 and HeLa cells with IC50 values in the low nanomolar range. In contrast, it was less effective against A549 and HT-29 cells .
The mechanism through which N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) exerts its biological effects includes:
- Cell Cycle Arrest: The compound induces G2/M phase arrest in cancer cells. This was evidenced by increased cyclin B expression and decreased cdc2 phosphorylation upon treatment .
- Apoptosis Induction: Activation of caspase-9 and downregulation of Bcl-2 were observed following treatment with the compound. This suggests that it triggers apoptotic pathways in cancer cells .
Case Studies
Several studies have explored the biological activity of similar compounds and their derivatives:
- Study on Derivatives: A study highlighted that modifications to the biphenyl structure significantly affected antiproliferative activity. For example, moving methyl groups from para to meta positions resulted in a dramatic loss of activity against specific cancer cell lines .
- Comparative Analysis: Research comparing N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) with other compounds like CA-4 showed that while CA-4 is highly potent against certain cell lines (IC50: 4–5 nM), modifications in structure can lead to enhanced or diminished activity depending on the specific cellular context .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in pharmacological studies, particularly as a potential ligand for various receptors. Its structural characteristics suggest it could interact with biological targets effectively:
- Receptor Binding Studies : Research has indicated that derivatives of this compound may serve as high-affinity ligands for serotonin receptors, which are crucial in the treatment of psychiatric disorders. For instance, studies have focused on developing radioligands for imaging brain 5-HT4 receptors using this compound as a base structure .
- Antiviral Activity : Some derivatives have been synthesized and tested for antiviral properties. The modification of the core structure can lead to enhanced biological activity against specific viruses .
Analytical Chemistry Applications
The compound is also utilized in analytical chemistry for its ability to be separated and analyzed using modern techniques:
- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively analyzed using reverse phase HPLC methods. This technique utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid (or formic acid for mass spectrometry applications). It is suitable for isolating impurities during preparative separations and can be scaled for pharmacokinetic studies .
Synthesis Techniques
The synthesis of N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) involves several chemical reactions that allow for the modification of its structure to enhance potency and selectivity:
- Chemical Modifications : Various synthetic strategies have been explored to modify the biphenyl core or the dioxine moiety. These modifications can lead to improved receptor affinity or altered pharmacokinetic profiles .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound in different contexts:
- Synthesis and Characterization : A study detailed the synthesis of related compounds through palladium-catalyzed reactions. These methods provide insights into the efficiency of producing derivatives with potential biological activity .
- Biological Activity Assessment : Research has assessed the biological activity of synthesized compounds based on this scaffold. The results indicate varying levels of activity against specific targets, demonstrating the importance of structural variations .
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
Reaction Conditions :
-
Acidic: 6M HCl, reflux (110°C, 12–24 hours)
-
Basic: 2M NaOH, ethanol/water (1:1), reflux (8–12 hours)
Products :
-
Carboxylic Acid Derivatives : 2,3-dihydrobenzo[b] dioxine-6-carboxylic acid
-
Amine Byproducts : 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine
Mechanism :
The amide bonds undergo nucleophilic attack by water under acidic or basic conditions, cleaving to form carboxylic acids and amines .
Demethylation of Methoxy Groups
Reaction Conditions :
Products :
-
Hydroxyl-Substituted Biphenyl : N,N'-(3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b] dioxine-6-carboxamide)
Mechanism :
BBr₃ selectively removes methyl groups from methoxy substituents via a Lewis acid-mediated cleavage .
Nitration
Reaction Conditions :
Products :
-
Nitro Derivatives : Substitution occurs at the 5- and 5'-positions of the biphenyl rings (meta to methoxy groups).
Regioselectivity :
Methoxy groups act as activating, ortho/para-directing substituents. Steric hindrance from the bulky carboxamide groups favors nitration at the less hindered meta positions .
Sulfonation
Reaction Conditions :
-
Fuming H₂SO₄, 50°C, 2–4 hours.
Products :
-
Sulfonic Acid Derivatives : Sulfonation occurs similarly to nitration, directed by methoxy groups.
Reduction of Aromatic Rings
Reaction Conditions :
-
Catalytic hydrogenation (H₂, Pd/C, ethanol, 60°C, 6–8 hours).
Products :
-
Hydrogenated Biphenyl Core : Partial or full saturation of the biphenyl rings, yielding cyclohexane derivatives.
Limitations :
The dihydrobenzo[d] dioxine rings remain intact due to their saturated nature .
Functionalization of Dihydrobenzo[d] dioxine Moieties
Reaction Conditions :
-
Ring-Opening : Concentrated HCl, reflux (8–12 hours).
-
Ether Cleavage : HI (57%), 120°C, 24 hours.
Products :
-
Catechol Derivatives : 6-carboxamide-substituted catechols.
Mechanism :
Acid-catalyzed cleavage of the ether bonds in the dioxane ring generates diol intermediates .
Cross-Coupling Reactions
Reaction Conditions :
-
Suzuki-Miyaura coupling: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.
Products :
-
Biphenyl Extension : Introduction of aryl/heteroaryl groups at reactive positions (e.g., halogenation followed by coupling).
Substrate Requirements :
Requires prior halogenation (e.g., bromination) at the biphenyl core.
Comparison with Similar Compounds
N,N'-(3,3'-Dichloro-[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-4-[(2-chlorophenyl)diazenyl]naphthalene-2-carboxamide] ()
- Core Structure : Biphenyl with 3,3'-dichloro substituents.
- Functional Groups : Carboxamide, azo (-N=N-), hydroxy, and chlorophenyl groups.
- Key Differences :
- Applications : Likely used in photoresponsive materials or as a chromophore due to extended conjugation from naphthalene and azo units.
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) ()
- Core Structure : Benzidine (two linked benzene rings with amine groups).
- Functional Groups : Aromatic amines with methylphenyl and phenyl substituents.
- Key Differences :
- Applications : Widely used in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Functional Group Comparisons in Supramolecular Chemistry
V-Shaped Carboxylic Acid-Based Coordination Polymers ()
- Core Structure : V-shaped 4,4'-oxydibenzoic acid (H2odb) or 4,4'-oxydiphthalic acid (H4odp).
- Functional Groups : Carboxylic acids (instead of carboxamides) and pyridine-based ligands.
- Key Differences :
- Carboxylic acids deprotonate to form coordination bonds with metals, enabling metal-organic framework (MOF) assembly. The target compound’s carboxamides may instead participate in hydrogen-bonded networks.
- highlights fluorescence properties (e.g., green emission at 537 nm in compound 1), suggesting that the target compound’s conjugated system could similarly emit light if engineered appropriately .
- Applications : Fluorescent sensors, catalytic substrates, or porous materials for gas storage.
Thermal and Chemical Stability
- Target Compound : The biphenyl backbone and methoxy groups likely confer moderate thermal stability. Hydrogen bonding from carboxamides may enhance crystalline packing.
- Coordination Polymers (): Exhibit high thermal stability (decomposition temperatures >300°C) due to robust metal-ligand bonds .
- TPD (): Stable under ambient conditions but degrades at elevated temperatures (>200°C) due to aromatic amine oxidation .
Q & A
Q. What are the optimal synthetic routes for N,N'-(3,3'-dimethoxybiphenyl)-bis-carboxamide derivatives, and how can purity be ensured?
Synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to link the biphenyl core with dihydrobenzo[d][1,4]dioxine carboxamide moieties. Key steps include:
- Methoxy group protection : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during coupling .
- Catalytic optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to improve yield (≥75% reported in analogous biphenyl systems) .
- Purity validation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm crystallinity via single-crystal X-ray diffraction (e.g., C–H···O packing motifs) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
- NMR analysis : Use 2D NOESY to distinguish between axial and equatorial conformations of the dihydrobenzo[d][1,4]dioxine rings. Methoxy protons (δ 3.8–4.0 ppm) show coupling with adjacent aromatic protons .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~741.2 Da) and detect fragmentation patterns from labile azo bonds (if present) .
- X-ray crystallography : Resolve torsional angles between biphenyl units (e.g., dihedral angles ~10–15° in dimethoxy analogs) to confirm steric effects .
Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
- Accelerated degradation studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS (e.g., hydrolysis of carboxamide to carboxylic acid) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for biphenyl carboxamides) .
Advanced Research Questions
Q. How do the electron-donating methoxy groups influence the compound’s electrochemical behavior?
- Cyclic voltammetry (CV) : Measure redox potentials in acetonitrile (0.1 M TBAPF₆). Methoxy groups lower oxidation potentials by ~0.2 V compared to non-substituted analogs due to electron donation .
- DFT calculations : Compare HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to predict charge-transfer properties relevant to optoelectronic applications .
Q. What supramolecular interactions dominate in the solid-state packing of this compound?
- Crystal packing analysis : Identify C–H···O hydrogen bonds (2.5–3.0 Å) between methoxy oxygen and aromatic protons, as observed in dimethoxybiphenyl derivatives .
- Hirshfeld surface analysis : Quantify π-π stacking contributions (e.g., centroid distances ~3.6 Å) using Mercury software .
Q. How can mechanistic insights into catalytic processes involving this compound be obtained?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–N bond formation) .
- In situ FTIR : Monitor intermediate species during coupling reactions (e.g., Pd–amide complexes at ~1650 cm⁻¹) .
Q. What strategies identify degradation pathways under photolytic or oxidative stress?
- LC-HRMS/MS : Detect photodegradants (e.g., demethylated products or quinone formation) after UV irradiation (254 nm, 6 hours) .
- EPR spectroscopy : Characterize radical intermediates using spin traps like DMPO in H₂O/ethanol mixtures .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
